![molecular formula C10H13N5O4 B2983455 N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 1105245-14-4](/img/structure/B2983455.png)
N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Description
N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, also known as HEPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HEPTA is a purine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Scientific Research Applications
Chemical Synthesis and Pharmacological Characterization
Chemical Synthesis and Ligand Binding
The chemical compound MRE 2029-F20, related to the structure of N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, has been synthesized and characterized as a selective antagonist ligand for A2B adenosine receptors. This synthesis involved tritiation of 1,3-diallyl-xanthine to create a radioligand, showcasing its potential utility in pharmacological research for receptor subtype characterization (Baraldi et al., 2004).
Antimicrobial Activities
Research has also focused on synthesizing various derivatives, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, to investigate their antimicrobial activities. These compounds were synthesized through acetylation and treatment with triethylamine and formamide, followed by refluxation with urea. This synthesis route demonstrates the compound's versatility in generating potential antimicrobial agents (Sharma et al., 2004).
Enzyme Catalysis and Drug Discovery
Chemoselective Acetylation
The compound N-(2-Hydroxyphenyl)acetamide, structurally related, has been utilized as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, employing Novozym 435 as a catalyst, highlights its role in drug discovery and pharmaceutical synthesis, indicating the broader applicability of such compounds in medicinal chemistry (Magadum & Yadav, 2018).
Analyzing Biological Receptors and Pathways
Translocator Protein Imaging
Studies involving compounds like N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) and its analogs have contributed significantly to neuroscience, especially in imaging translocator protein (TSPO) expressions in brain pathologies. This research underlines the compound's value in developing diagnostic tools for neurological conditions (Yui et al., 2010).
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-14-8-7(9(18)13-10(14)19)15(5-12-8)4-6(17)11-2-3-16/h5,16H,2-4H2,1H3,(H,11,17)(H,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMMJIDWBCTLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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